methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 899971-08-5
Cat. No.: VC11869107
Molecular Formula: C21H22N2O7S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899971-08-5 |
|---|---|
| Molecular Formula | C21H22N2O7S |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C21H22N2O7S/c1-12-4-7-14(8-5-12)31(27,28)11-15-18(20(25)30-3)19(23-21(26)22-15)13-6-9-16(24)17(10-13)29-2/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26) |
| Standard InChI Key | AYWVTOONSPCCTH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Introduction
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound features a tetrahydropyrimidine core substituted with various functional groups, including a methoxy group and a sulfonyl moiety. The presence of these functional groups suggests potential avenues for future research into its biological effects.
Biological Activities and Potential Applications
Tetrahydropyrimidine derivatives have been explored for various applications, including as antitumor agents, anticonvulsants, and calcium channel blockers. While specific biological activities of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are not documented, its structural features suggest potential interactions with biological pathways.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Nifetepimine | Contains a nitrophenyl group | Antitumor activity |
| Ethyl 5-(4-Bromophenyl)-7-methyl | Halogenated phenyl group | Antimicrobial properties |
| 6-Methyl-2-oxo | Simple pyrimidine structure | Antiviral effects |
This compound's unique combination of functional groups enhances its potential biological activity compared to simpler analogs.
Safety and Handling
Due to the lack of specific information on the safety hazards of this compound, standard laboratory safety practices should always be followed when handling unknown compounds. This includes wearing protective gear and ensuring proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume